N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide
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Overview
Description
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a thiophene ring substituted with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine derivatives with α, β-unsaturated carbonyl compounds.
Substitution with 4-Chlorophenyl Group:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via cyclization reactions involving sulfur-containing reagents.
Introduction of Carboxamide Groups: The carboxamide groups can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole or thiophene derivatives.
Substitution: Formation of halogenated pyrazole or thiophene derivatives.
Scientific Research Applications
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide .
- N2-[1-(4-methylphenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide .
Uniqueness
N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and binding affinity to molecular targets, potentially leading to improved pharmacological properties .
Properties
CAS No. |
2413900-15-7 |
---|---|
Molecular Formula |
C15H11ClN4O2S |
Molecular Weight |
346.8 |
Purity |
93 |
Origin of Product |
United States |
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